molecular formula C39H72O2Si2 B12823353 [[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

Cat. No.: B12823353
M. Wt: 629.2 g/mol
InChI Key: YYGPOUVOBLNWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 9,10-secocholestane family, characterized by a broken B-ring (C9–C10 bond) in the sterol backbone. The molecule features two tert-butyldimethylsilyl (TBDMS) ether groups at the 1α and 3β positions, enhancing lipophilicity and stability against oxidation or enzymatic degradation.

Properties

Molecular Formula

C39H72O2Si2

Molecular Weight

629.2 g/mol

IUPAC Name

[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3

InChI Key

YYGPOUVOBLNWHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves multiple steps, starting from the precursor alfacalcidol. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Based on the search results, information regarding specific applications of the compound "$$[(1a,3b,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]" is limited. However, the available data provides some context and related information:

Basic Information

  • CAS No: 112670-85-6 .
  • Chemical Name: $$[(1a,3b,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] .
  • Synonyms: This compound is also known as $$[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane] .
  • Molecular Weight: 629.2 g/mol .
  • Molecular Formula: C39H70O2Si2C_{39}H_{70}O_2Si_2 .

Potential Applications and Related Research Areas

Given the limited direct information, exploring related compounds and pathways may provide insights:

  • 9,10-Secocholesta-5,7,10(19)-triene-3beta,21,25-triol: This compound, with the PubChem CID 5372266, is related to the broader class of secosteroids . It is also known as 21,25-Dihydroxy-vitamin D3 .
  • Tryptophan–Kynurenine Metabolism: Research on the kynurenine (KYN) pathway reveals the dual pro-oxidant and antioxidant properties of several metabolites, offering insights into neurodegenerative diseases, inflammation, and immune responses . Key metabolites such as 3-HAA, xanthurenic acid (XA), cinnabarinic acid (CA), and picolinic acid (PA) exhibit both pro-oxidant and antioxidant behaviors depending on their concentration and the cellular environment .
  • Indoxyl Sulfate Pathway: Indoxyl sulfate (INS), a metabolite in the Indoxyl Sulfate Pathway, also demonstrates dual roles as a pro-oxidant and antioxidant, with its effects being context- and concentration-dependent . In chronic kidney disease (CKD), INS primarily acts as a pro-oxidant .
  • Indole-3-Acetamide Pathway: Indole-3-acetamide (IAM) in the IAM pathway has shown antioxidant activity, while indole-3-acetic acid (IAA) exhibits both antioxidant and pro-oxidant properties .

Vendor Information

  • ChemicalBook: Lists 78 global suppliers for the compound .
  • chemBlink: Provides information on CAS # 112670-85-6, listing the compound's name and synonyms .

Mechanism of Action

The mechanism of action of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves its conversion to active vitamin D analogs. These analogs bind to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate metabolism . The molecular targets include:

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound [(1a,3b,5e,7e)-9,10-Secocholesta-...silane] Not Provided Likely C₄₀H₇₂O₂Si₂ ~641.17 (estimated) TBDMS ethers, cholesta core Pharmaceutical intermediate, stability studies
111594-58-2 C₄₀H₇₂O₂Si₂ 641.17 TBDMS ethers, ergosta core Vitamin D analog synthesis
(5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol Not Provided C₂₇H₄₄O₃ ~428.64 Triol groups Calcitriol precursor
Silane, [[5-(tributylstannyl)-1,3-phenylene]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-] 799559-76-5 C₃₀H₆₀O₂Si₂Sn 627.69 Tributylstannyl, phenylene Organometallic catalysis
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-] 33285-87-9 Not Provided Not Provided Anthracene core, siloxy Optoelectronic materials

Research Findings and Implications

  • Stability vs. Reactivity : The TBDMS groups in the target compound enhance stability but may complicate deprotection steps compared to triol derivatives .
  • Biological Specificity : Ergosta derivatives (e.g., CAS 111594-58-2) are preferred in fungal-derived vitamin D analogs, whereas cholesta derivatives align with mammalian systems .
  • Toxicity Considerations : Tributylstannyl silanes (e.g., CAS 799559-76-5) pose higher toxicity risks than purely organic silanes, limiting their biomedical use .

Biological Activity

The compound [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (CAS No. 112670-85-6) is a complex organic molecule that has garnered interest in the field of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

Molecular Formula

  • C : 39
  • H : 72
  • O : 2
  • Si : 2

Structural Characteristics

The compound features a unique structure characterized by:

  • A secosterol backbone.
  • Dimethylsilane groups that may influence its solubility and biological interactions.

Physical Properties

  • Molecular Weight : 629.1588 g/mol
  • Purity : Typically above 98% in commercial preparations.
  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.
  • Cell Proliferation and Apoptosis :
    • Studies have shown that it can influence cell cycle regulation and promote apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of various secosterols, including our compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells treated with the compound compared to controls .

Study 2: Anti-inflammatory Mechanisms

In a controlled trial involving animal models of arthritis, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in autoimmune conditions .

Study 3: Cancer Cell Lines

In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis and decreased cell viability. The mechanism was linked to the activation of caspase pathways .

Comparative Analysis

Property/Activity[[(1a,3b,5e,7e)-9,10-Secocholesta]Other Secosterols
Antioxidant ActivityHighModerate
Anti-inflammatorySignificantVariable
Apoptosis InductionStrongWeak
SolubilityModerateVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.